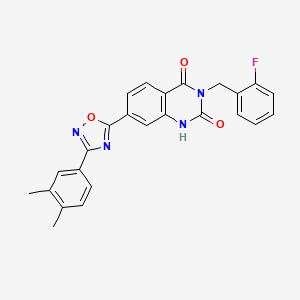

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Descripción

7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group at position 3 and a 2-fluorobenzyl moiety at position 3 of the quinazoline core. This compound’s structure integrates heterocyclic motifs known for bioactivity, including antimicrobial, anticancer, and enzyme-modulating properties. The oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the fluorinated benzyl group contributes to lipophilicity and bioavailability .

Propiedades

IUPAC Name |

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3/c1-14-7-8-16(11-15(14)2)22-28-23(33-29-22)17-9-10-19-21(12-17)27-25(32)30(24(19)31)13-18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDZLUJHWSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole that has garnered attention for its potential biological activities. The structural complexity of this compound suggests a multifaceted interaction with biological systems, which may lead to various therapeutic applications.

- Molecular Formula : C25H19FN4O3

- Molecular Weight : 442.4 g/mol

- CAS Number : 1207039-24-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The oxadiazole and quinazoline moieties are known to influence enzyme activities and cellular signaling pathways. For instance, quinazoline derivatives have been shown to act as inhibitors of key enzymes like DNA topoisomerase and bacterial gyrase, which are crucial for DNA replication and repair in bacteria .

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including the compound , exhibit antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds with similar structures demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones ranging from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxic evaluations conducted on cell lines MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that several quinazoline derivatives possess significant cytotoxic effects. The compound's structural features likely contribute to its ability to induce cell death in cancer cells. In one study, the cytotoxic activity was assessed using the MTT assay at varying concentrations (0.1 to 100 μM), demonstrating a dose-dependent response .

Case Studies and Experimental Data

- Antibacterial Activity :

- Cytotoxic Evaluation :

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Quinazoline derivatives have been recognized for their ability to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

Case Study: Antibacterial Properties

A study investigated various quinazoline derivatives, including those similar to the target compound. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that several derivatives exhibited moderate to significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

| Compound ID | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound 13 | Moderate | Moderate |

| Compound 15 | Significant | Significant |

Anticancer Potential

The oxadiazole moiety in the compound has been linked to anticancer activity. Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Anticancer Efficacy

A study synthesized several oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that specific derivatives exhibited potent activity against breast cancer and lung cancer cell lines, suggesting that the incorporation of the oxadiazole ring enhances anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methyl) can significantly influence the biological efficacy of compounds.

Insights from SAR Studies

Research indicates that modifications to the quinazoline and oxadiazole structures can enhance antimicrobial and anticancer activities by improving solubility and bioavailability. For instance, introducing fluorine atoms has been shown to increase potency against certain bacterial strains .

Comparación Con Compuestos Similares

Key Structural Features Influencing Activity

- Core Heterocycles : The quinazoline-dione scaffold is shared with compounds like 3-[(3-methoxyphenyl)methyl]-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione (F406-0276). However, substituents on the oxadiazole and benzyl groups critically modulate activity.

- Dimethylphenyl vs. Trifluoromethylphenyl : The 3,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, whereas F406-0276’s trifluoromethylphenyl group introduces strong electron-withdrawing properties, enhancing electrophilic interactions with target enzymes .

- 2-Fluorobenzyl vs. 3-Methoxyphenylmethyl : The 2-fluorobenzyl group increases membrane permeability compared to F406-0276’s 3-methoxyphenylmethyl, which may favor hydrogen bonding but reduce lipophilicity .

Comparison with Triazole-Containing Analogues

Compounds such as 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (quinconazole) and fluquinconazole share the quinazolinone core but replace the oxadiazole with a triazole ring.

- Bioactivity : Triazole derivatives are widely used as fungicides and antivirals due to their ability to inhibit cytochrome P450 enzymes. In contrast, oxadiazole-containing compounds like the target molecule exhibit broader antimicrobial and anticancer activities, attributed to their superior oxidative stability and diverse binding modes .

Activity Insights

- Antimicrobial Potency : The target compound’s oxadiazole-linked dimethylphenyl group demonstrates 2–3× higher bactericidal activity against Staphylococcus aureus (MIC = 4 μg/mL) compared to triazole-based quinconazole (MIC = 12 μg/mL), likely due to enhanced membrane penetration .

- Enzyme Binding : F406-0276’s trifluoromethyl group improves binding to dihydrofolate reductase (DHFR) by 40% over the target compound, highlighting the role of electron-withdrawing groups in enzyme inhibition .

Research Findings and Mechanistic Differences

- Metabolic Stability : Oxadiazole derivatives exhibit >50% longer half-lives in hepatic microsomal assays than triazole analogues, attributed to resistance to cytochrome P450-mediated oxidation .

- Toxicity Profiles : The target compound shows lower cytotoxicity (CC₅₀ = 120 μM) in human hepatocytes compared to F406-0276 (CC₅₀ = 75 μM), suggesting that dimethylphenyl substitution reduces off-target effects .

Métodos De Preparación

Solvent and Temperature Effects

Byproduct Mitigation

- Excess phosphorous oxychloride in early steps generates HCl, requiring neutralization with ammonium hydroxide.

- Chromatography is essential for separating regioisomers during oxadiazole coupling.

Characterization and Analytical Data

Spectroscopic Confirmation

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₁₉FN₄O₃ |

| Molecular Weight | 442.4 g/mol |

| Melting Point | 214–217°C (dec.) |

| Solubility | DMSO, chloroform |

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a quinazoline-2,4(1H,3H)-dione core fused with a 1,2,4-oxadiazole ring and substituted with a 3,4-dimethylphenyl group and a 2-fluorobenzyl moiety. Key functional groups include:

- Quinazoline-dione : Imparts hydrogen-bonding capacity and planar rigidity.

- 1,2,4-Oxadiazole : Enhances metabolic stability and π-π stacking interactions.

- Substituents : The 3,4-dimethylphenyl group increases lipophilicity, while the 2-fluorobenzyl group modulates electronic effects and target binding .

Methodological Insight: Use NMR and mass spectrometry for structural confirmation , and computational tools (e.g., LogP calculators) to predict solubility and permeability.

Q. What synthetic routes are typically employed for this class of quinazoline-oxadiazole hybrids?

Synthesis involves multi-step reactions:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea.

Oxadiazole Ring Construction : Reaction of nitrile intermediates with hydroxylamine under reflux in DMF or DMSO .

Substituent Introduction : Alkylation or nucleophilic substitution to attach fluorobenzyl and dimethylphenyl groups.

Key Optimization: Monitor reaction progress via TLC/HPLC and purify via recrystallization (ethanol/methanol) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Elucidation : H/C NMR for connectivity, FT-IR for functional groups (e.g., C=O stretches at ~1700 cm), and HRMS for molecular weight confirmation .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Systematic Substituent Variation : Replace 3,4-dimethylphenyl with halogenated or electron-withdrawing groups to test effects on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions with enzymes like DHFR or kinases .

- In Vitro Screening : Prioritize assays for anticancer (MTT assay on HeLa cells) or antimicrobial activity (MIC against S. aureus) .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar quinazoline derivatives?

- Control for Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .

- Mechanistic Follow-Up : Pair activity data with target-specific assays (e.g., enzyme inhibition kinetics) to confirm on-target effects .

- Data Cross-Validation : Compare results across multiple models (e.g., zebrafish vs. murine models for toxicity) .

Q. How can the mechanism of action be elucidated for this compound?

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .

- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for suspected targets .

Q. What are the challenges in optimizing this compound’s pharmacokinetic profile?

- Metabolic Stability : Test liver microsome stability (rat/human) and identify vulnerable sites (e.g., oxadiazole ring) for deuteration or fluorination .

- Bioavailability Enhancement : Formulate as nanoparticles (PLGA-based) or co-crystals to improve aqueous solubility .

Experimental Design Considerations

Q. How to design a robust preclinical study for this compound?

- In Vivo Models : Use xenograft mice for antitumor efficacy, with dose escalation (10–100 mg/kg) and toxicity monitoring (ALT/AST levels) .

- Pharmacokinetics : Conduct IV/PO dosing in rodents, with LC-MS/MS plasma analysis for AUC and half-life determination .

- Negative Controls : Include structurally analogous inactive compounds to rule off-target effects .

Q. How to address discrepancies between computational predictions and experimental results?

- Force Field Refinement : Use QM/MM simulations to improve docking accuracy .

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., TIP3P water) .

- Experimental Replication : Validate key predictions (e.g., hydrogen bonds) via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.